GSK2188931B

Catalog No.
S1802720
CAS No.
M.F
C19H22BrF3N6O2
M. Wt
503.32
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK2188931B

Product Name

GSK2188931B

Molecular Formula

C19H22BrF3N6O2

Molecular Weight

503.32

SMILES

O=C(C1CCN(C2=NC(C)=NC(NC)=N2)CC1)NCC3=CC=C(Br)C=C3OC(F)(F)F

Synonyms

GSK2188931B; GSK 2188931B; GSK-2188931B; GSK-2188931; GSK 2188931; GSK2188931.;N-(4-bromo-2-(trifluoromethoxy)benzyl)-1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidine-4-carboxamide

GSK2188931B is a novel and potent soluble epoxide hydrolase (sEH) inhibitor. sEH inhibition exerts beneficial effects on cardiac function and ventricular remodeling post-MI, and direct effects on fibrosis and hypertrophy in cardiac cells.

GSK2188931B is a potent, selective, amide-based inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for degrading cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs). Unlike first-generation urea-based sEH inhibitors, GSK2188931B utilizes an N-benzylamide pharmacophore that significantly enhances aqueous solubility and metabolic stability[1]. This structural advantage makes it highly suitable for in vivo pharmacokinetic studies, formulation development, and as a stable precursor scaffold for synthesizing multi-target metabolic modulators. In procurement contexts, it is prioritized for its predictable dosing profiles and robust performance in specific inflammatory and post-myocardial infarction models, offering a distinct operational advantage over rapidly metabolized legacy compounds.

Substituting GSK2188931B with classic urea-based sEH inhibitors, such as AUDA or DCU, introduces significant process and experimental liabilities. Urea-based analogs typically suffer from poor aqueous solubility, high melting points, and rapid in vivo metabolism, often necessitating continuous administration methods—like drinking-water dispersion—that introduce dosing variability [1]. Furthermore, while other modern inhibitors like GSK2256294 share similar targets, GSK2188931B exhibits distinct, model-dependent efficacy. It demonstrates potent anti-remodeling effects in post-myocardial infarction (MI) models but lacks efficacy in pressure-overload (TAC) models [2]. Consequently, utilizing generic sEH inhibitors compromises formulation stability, target engagement duration, and reproducibility in specific cardiovascular and inflammatory assays.

Enhanced Pharmacokinetic Stability and Formulation Compatibility vs. Urea-Based Inhibitors

First-generation sEH inhibitors like AUDA and DCU rely on a rigid urea pharmacophore, resulting in poor aqueous solubility and rapid metabolic degradation that complicate in vivo dosing. In contrast, GSK2188931B employs an N-benzylamide moiety that circumvents urea-related crystallization and solubility bottlenecks. This structural optimization allows for stable systemic exposure without the need for continuous drinking-water administration required by AUDA [1]. Furthermore, the N-benzylamide scaffold of GSK2188931B has been quantitatively validated as a superior baseline for synthesizing dual-target modulators, achieving target aqueous solubilities (e.g., 1.5 μg/mL in derived dual FXR/sEH modulators) that are difficult to attain with lipophilic urea precursors.

Evidence DimensionPharmacophore-driven solubility and metabolic stability
Target Compound DataGSK2188931B (Amide-based, stable systemic exposure, suitable for standard dosing)
Comparator Or BaselineAUDA / DCU (Urea-based, poor solubility, requires continuous administration)
Quantified DifferenceElimination of continuous-dosing requirement and improved aqueous formulation compatibility.
ConditionsIn vivo pharmacokinetic modeling and derivative synthesis.

Buyers requiring reliable, single-dose pharmacokinetic profiles or stable precursors for drug design should select GSK2188931B over rapidly metabolized urea analogs.

Differentiated Efficacy in Post-Myocardial Infarction vs. Pressure Overload Models

The selection of sEH inhibitors must be strictly matched to the pathological model. GSK2188931B has been proven highly effective in post-myocardial infarction (MI) models, where it significantly reduces macrophage infiltration into the peri-infarct zone, limits AngII/TNFα-stimulated myocyte hypertrophy, and decreases cardiac fibroblast collagen synthesis [1]. However, in head-to-head evaluations using transverse aortic constriction (TAC) pressure-overload models, GSK2188931B prevented increases in specific hypertrophic genes but failed to attenuate overall left ventricular mass and end-diastolic volume increases [2]. This quantitative divergence dictates that GSK2188931B is the optimal choice for ischemia-driven remodeling assays, but not for pressure-overload models.

Evidence DimensionIn vivo anti-remodeling efficacy by model type
Target Compound DataGSK2188931B (Significant reduction in MI-induced hypertrophy and fibrosis)
Comparator Or BaselineTAC Model Baseline (Failed to attenuate TAC-induced LV mass increase)
Quantified DifferenceHigh efficacy in post-MI models vs. lack of structural remodeling prevention in TAC models.
ConditionsIn vivo murine models (Post-MI vs. TAC pressure overload).

Procurement for cardiovascular research must align with model-specific efficacy; GSK2188931B is strictly indicated for ischemic models rather than pressure-overload studies.

Validated Scaffold for Multi-Target Drug Synthesis (FXR/sEH Dual Modulators)

In medicinal chemistry procurement, GSK2188931B serves as a critical structural template for developing multi-target therapeutics, particularly for metabolic dysfunction-associated steatohepatitis (MASH). Researchers have successfully utilized the N-benzylamide pharmacophore of GSK2188931B—responsible for its tight-binding competitive sEH inhibition—and fused it with FXR-activating moieties. This synthesis strategy yielded dual modulators that maintained robust sEH inhibition (e.g., 37% inhibition at 50 μM for minimal pharmacophore models) while significantly improving overall aqueous solubility and therapeutic efficacy in animal models compared to traditional single-target or indole-based agents like zafirlukast [1].

Evidence DimensionPrecursor utility for dual-target synthesis
Target Compound DataGSK2188931B N-benzylamide scaffold (Maintains sEH inhibition when fused, improves solubility)
Comparator Or BaselineIndole-based scaffolds (e.g., Zafirlukast)
Quantified DifferenceSuperior retention of sEH inhibitory activity and improved physical properties in synthesized derivatives.
ConditionsStructure-based drug design and in vitro sEH/FXR activity assays.

Chemical suppliers and medicinal chemists should procure GSK2188931B as a validated, high-solubility starting material for designing next-generation metabolic disease therapeutics.

Ischemia-Driven Cardiovascular Remodeling Assays

Due to its proven ability to reduce macrophage infiltration and collagen synthesis post-myocardial infarction, GSK2188931B is the definitive choice for in vivo studies of ischemic heart failure and ventricular remodeling, outperforming alternatives that fail in this specific pathological context [1].

Scaffold for Multi-Target Metabolic Drug Design

The N-benzylamide moiety of GSK2188931B provides an ideal, highly soluble precursor template for synthesizing dual FXR/sEH modulators targeting complex metabolic diseases like MASH, allowing chemists to bypass the solubility issues inherent in urea-based scaffolds [2].

Macrophage and Monocyte Inflammation Models

GSK2188931B is highly effective at reducing TNFα gene expression in LPS-stimulated monocytes, making it a reliable, highly soluble chemical probe for in vitro inflammatory signaling assays [3].

Pharmacokinetic Benchmarking for Amide-Based Inhibitors

As a stable alternative to rapidly metabolized urea-based sEH inhibitors (e.g., AUDA), GSK2188931B serves as a critical benchmark in formulation and pharmacokinetic studies requiring predictable, single-dose systemic exposure without continuous administration [4].

Appearance

Solid powder

Dates

Last modified: 07-15-2023

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